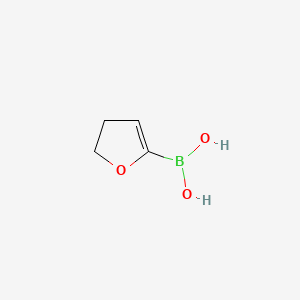

2,3-Dihydro-5-furylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydrofuran-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BO3/c6-5(7)4-2-1-3-8-4/h2,6-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIGNTDCIOVPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CCCO1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681760 | |

| Record name | 4,5-Dihydrofuran-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-93-2 | |

| Record name | 4,5-Dihydrofuran-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 2,3-Dihydro-5-furylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-5-furylboronic acid is a heterocyclic organoboron compound that has garnered interest within the pharmaceutical and synthetic chemistry sectors. Its structural motif is recognized as a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Boronic acids, in general, are versatile intermediates, most notably for their participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The incorporation of the 2,3-dihydrofuran moiety introduces specific stereochemical and electronic properties that can be exploited in drug design and discovery.

This technical guide provides a comprehensive overview of the structural analysis of this compound. Recognizing the inherent instability of many vinyl and heterocyclic boronic acids, this guide will also extensively cover its more stable and commercially available precursor, this compound pinacol ester. We will delve into the synthesis, purification, and detailed structural characterization of both the pinacol ester and the free boronic acid, offering field-proven insights and detailed experimental protocols.

Part 1: The Precursor - this compound Pinacol Ester

Due to the propensity of many boronic acids to undergo dehydration to form cyclic boroxines or other decomposition pathways, they are often handled as their more stable ester derivatives.[1][2] The pinacol ester of this compound is the most common and commercially available form of this compound. A thorough understanding of its structure and properties is paramount before proceeding to the free boronic acid.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1046812-02-5 | [3] |

| Molecular Formula | C10H17BO3 | [3] |

| Molecular Weight | 196.05 g/mol | [3] |

| Appearance | Colorless to tan liquid | [3] |

| Density | 1.018 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.467 | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of the Pinacol Ester

The synthesis of aryl and vinyl boronic esters is well-established. Common methods include the palladium-catalyzed borylation of corresponding halides or triflates with bis(pinacolato)diboron (B2pin2), or the reaction of organometallic reagents (Grignard or organolithium) with a borate ester followed by esterification with pinacol.[4]

Part 2: Preparation of this compound from its Pinacol Ester

The controlled hydrolysis of the pinacol ester is the primary route to obtaining the free this compound. This process must be carefully executed to avoid decomposition of the product.

Experimental Protocol: Hydrolysis of this compound Pinacol Ester

This protocol is a self-validating system designed to yield the free boronic acid with high purity, ready for structural analysis.

-

Reaction Setup:

-

To a solution of this compound pinacol ester (1.0 eq) in a suitable organic solvent (e.g., diethyl ether or THF) at 0 °C, add an aqueous solution of a mild acid (e.g., 1 M HCl) or a biphasic system with a phase transfer catalyst.

-

The choice of a two-phase system can facilitate the separation of the boronic acid from the pinacol byproduct.[5]

-

-

Reaction Monitoring:

-

The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting pinacol ester and the appearance of a more polar spot corresponding to the boronic acid indicates reaction completion.

-

-

Work-up and Isolation:

-

Upon completion, the organic layer is separated. The aqueous layer, containing the boronic acid, is then extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure at low temperature to minimize thermal decomposition.

-

-

Purification:

-

If necessary, the crude boronic acid can be purified by recrystallization from an appropriate solvent system. It is crucial to perform this step quickly and at low temperatures.

-

Caption: Equilibrium between this compound and its boroxine.

The formation of the boroxine can complicate structural analysis, as it will give rise to a different set of spectroscopic signals. To favor the monomeric boronic acid form, it is advisable to work with dilute solutions and in the presence of a controlled amount of water. For long-term storage, conversion back to the stable pinacol ester is recommended.

Conclusion

The structural analysis of this compound presents unique challenges due to its potential instability. A thorough characterization often begins with its more stable pinacol ester precursor. Careful hydrolysis followed by prompt and comprehensive spectroscopic analysis using NMR (¹H, ¹³C, and ¹¹B), mass spectrometry, and IR spectroscopy allows for unambiguous structural elucidation. Understanding and controlling the equilibrium between the boronic acid and its boroxine anhydride is crucial for obtaining reliable analytical data. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently work with and characterize this important synthetic building block.

References

-

Boaler, P. J., et al. (2020). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, 142(34), 14659–14670. [Link]

-

ResearchGate. (n.d.). Equilibrium between boronic acid and its anhydride (boroxine). Retrieved from [Link]

-

The University of Edinburgh. (2020). The Boroxine–Boronic Acid Equilibrium. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. Retrieved from [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(23), 8344–8345. [Link]

-

Wikipedia. (n.d.). Boroxine. Retrieved from [Link]

-

American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

-

Kuivila, H. G., et al. (1962). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 27(6), 2218–2221. [Link]

-

American Chemical Society. (1962). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

-

eScholarship, University of California. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dihydrofuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

American Chemical Society. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

-

The Royal Society of Chemistry. (2016). Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin. Organic Chemistry Frontiers. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]

-

Raines Lab, University of Wisconsin-Madison. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Dihydrofuran - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

ResearchGate. (n.d.). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Retrieved from [Link]

-

Wiley-VCH. (2011). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Furan-3-boronic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]

Sources

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound pinacol ester 97 1046812-02-5 [sigmaaldrich.com]

- 4. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

The Synthesis of 2,3-Dihydro-5-furylboronic Acid: A Technical Guide for Chemical Innovators

Abstract

2,3-Dihydro-5-furylboronic acid and its derivatives, particularly the pinacol ester, are increasingly valuable building blocks in modern organic synthesis. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile introduction of the 2,3-dihydrofuran moiety into complex molecular architectures. This functionality is of significant interest to researchers in drug discovery and materials science due to its presence in numerous bioactive natural products and its potential to modulate the physicochemical properties of novel compounds. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, field-proven insights, and detailed experimental considerations for each major approach.

Introduction: The Strategic Importance of this compound

The 2,3-dihydrofuran scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. The ability to selectively introduce this moiety into a target structure is a key strategic consideration in many synthetic campaigns. This compound serves as a versatile and efficient reagent for this purpose, primarily through the robust and highly reliable Suzuki-Miyaura cross-coupling reaction.[1][2]

Boronic acids and their corresponding esters are valued for their stability, low toxicity, and ease of handling compared to other organometallic reagents.[3] The pinacol ester of this compound is particularly common in laboratory and industrial settings due to its enhanced stability and ease of purification.[3][4] This guide will explore the most scientifically sound and practical methods for the preparation of this important synthetic intermediate, providing researchers with the knowledge to select and implement the optimal pathway for their specific needs.

Key Synthetic Pathways

The synthesis of this compound can be broadly categorized into three main strategies, each with its own set of advantages and challenges:

-

Miyaura Borylation via a Halogenated Dihydrofuran Intermediate: A robust and widely applicable palladium-catalyzed cross-coupling reaction.

-

Direct C-H Borylation: An atom-economical approach that avoids the pre-functionalization of the dihydrofuran ring.

-

Lithiation-Borylation: A classic organometallic method involving deprotonation and subsequent reaction with a boron electrophile.

The following sections will delve into the technical details of each of these pathways.

Pathway I: Miyaura Borylation of 5-Halo-2,3-dihydrofuran

The Miyaura borylation is a cornerstone of modern organoboron chemistry, providing a reliable method for the synthesis of boronate esters from organic halides.[1][5] In the context of this compound synthesis, this pathway involves the palladium-catalyzed coupling of a 5-halo-2,3-dihydrofuran (typically the bromide) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[5][6]

Mechanistic Rationale

The catalytic cycle of the Miyaura borylation is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the 5-halo-2,3-dihydrofuran, forming a palladium(II) intermediate.

-

Transmetalation: In the presence of a base (commonly potassium acetate, KOAc), an alkoxydiboron species is activated, facilitating the transfer of a boryl group to the palladium(II) center and displacing the halide.

-

Reductive Elimination: The desired this compound pinacol ester is eliminated from the palladium complex, regenerating the active palladium(0) catalyst.

Experimental Protocol: A Two-Step Approach

Step 1: Synthesis of 5-Bromo-2,3-dihydrofuran

A reliable synthesis of the 5-bromo-2,3-dihydrofuran precursor is critical for the success of this pathway. While a direct bromination of 2,3-dihydrofuran can be challenging, analogous procedures for similar furan-containing systems provide a strong foundation for a viable protocol.

Exemplary Protocol for Bromination:

-

Materials: 2,3-dihydrofuran, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) (catalytic amount), and a suitable solvent such as diethyl ether.

-

Procedure:

-

To a solution of 2,3-dihydrofuran in diethyl ether, add NBS (1.0 equivalent) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter to remove succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 5-bromo-2,3-dihydrofuran.

-

Step 2: Miyaura Borylation

-

Materials: 5-Bromo-2,3-dihydrofuran, bis(pinacolato)diboron (B₂pin₂), PdCl₂(dppf) (palladium catalyst), potassium acetate (KOAc), and an anhydrous solvent such as 1,4-dioxane.

-

Procedure:

-

In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-2,3-dihydrofuran (1.0 equivalent), B₂pin₂ (1.1-1.5 equivalents), PdCl₂(dppf) (2-5 mol%), and KOAc (3.0 equivalents).

-

Add anhydrous 1,4-dioxane and degas the mixture.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound pinacol ester.[8]

-

Data Summary

| Parameter | Value/Condition |

| Starting Material | 5-Bromo-2,3-dihydrofuran |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | PdCl₂(dppf) or similar Pd(II) complexes |

| Base | Potassium Acetate (KOAc) |

| Solvent | 1,4-Dioxane, Toluene, or DMF |

| Temperature | 80-100 °C |

| Typical Yield | 60-90% (reported for similar substrates) |

Visualization of the Miyaura Borylation Pathway

Caption: Miyaura borylation pathway to this compound pinacol ester.

Pathway II: Direct C-H Borylation

Direct C-H borylation has emerged as a powerful and atom-economical strategy for the synthesis of organoboron compounds, as it circumvents the need for pre-functionalized starting materials.[9] Iridium-catalyzed C-H borylation is particularly effective for a wide range of aromatic and heteroaromatic substrates.[8]

Mechanistic Considerations

The iridium-catalyzed C-H borylation typically proceeds via an Ir(III)/Ir(V) catalytic cycle.[9] The active iridium catalyst, often bearing a bipyridine or phenanthroline ligand, undergoes oxidative addition of a C-H bond of the substrate to form a high-valent iridium(V) intermediate. Subsequent reductive elimination furnishes the borylated product and regenerates the active catalyst. For five-membered heterocycles like furan and its derivatives, borylation often occurs preferentially at the C5 position due to steric and electronic factors. However, for some substrates, achieving high regioselectivity can be challenging.

Experimental Protocol

-

Materials: 2,3-Dihydrofuran, bis(pinacolato)diboron (B₂pin₂), [Ir(cod)OMe]₂ (iridium precursor), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (ligand), and an anhydrous, non-polar solvent such as hexane or cyclohexane.

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with [Ir(cod)OMe]₂ (1-3 mol%) and dtbpy (1-3 mol%).

-

Add the anhydrous solvent and stir for a few minutes to allow for catalyst pre-formation.

-

Add B₂pin₂ (1.0-1.2 equivalents) followed by 2,3-dihydrofuran (1.0 equivalent).

-

Seal the vessel and stir the reaction at room temperature to 80 °C for 12-48 hours. Monitor the reaction by GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the this compound pinacol ester.

-

Data Summary

| Parameter | Value/Condition |

| Starting Material | 2,3-Dihydrofuran |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst System | [Ir(cod)OMe]₂ / dtbpy |

| Solvent | Hexane, Cyclohexane, or THF |

| Temperature | Room Temperature to 80 °C |

| Key Challenge | Regioselectivity (potential for borylation at other positions) |

Visualization of the C-H Borylation Workflow

Caption: Workflow for the direct C-H borylation of 2,3-dihydrofuran.

Pathway III: Lithiation-Borylation

The lithiation-borylation sequence is a classic and powerful method in organometallic chemistry for the formation of carbon-boron bonds.[10] This pathway involves the deprotonation of the substrate at the desired position using a strong organolithium base, followed by quenching the resulting anion with a boron electrophile, such as a trialkyl borate.[10][11]

Mechanistic Principles

This method relies on the acidity of the vinyl proton at the C5 position of 2,3-dihydrofuran. Treatment with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can selectively remove this proton, generating a vinyllithium intermediate. This highly reactive species then readily attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate), forming a boronate complex. Acidic workup then hydrolyzes the borate ester to yield the desired boronic acid.

Experimental Protocol

-

Materials: 2,3-Dihydrofuran, n-butyllithium (n-BuLi) in hexanes, triisopropyl borate, and an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Procedure:

-

To a solution of 2,3-dihydrofuran (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.

-

Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

-

Add triisopropyl borate (1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude boronic acid can be used directly or converted to the more stable pinacol ester by treatment with pinacol.

-

Data Summary

| Parameter | Value/Condition |

| Starting Material | 2,3-Dihydrofuran |

| Base | n-Butyllithium (n-BuLi) or LDA |

| Boron Source | Triisopropyl borate |

| Solvent | Anhydrous THF or Diethyl Ether |

| Temperature | -78 °C to Room Temperature |

| Key Consideration | Requires strictly anhydrous and anaerobic conditions |

Visualization of the Lithiation-Borylation Process

Caption: Stepwise process of the lithiation-borylation pathway.

Conclusion and Future Outlook

The synthesis of this compound and its pinacol ester is achievable through several robust synthetic strategies. The Miyaura borylation offers a reliable and high-yielding route, provided the halogenated precursor is accessible. Direct C-H borylation represents a more modern and atom-economical approach, although regioselectivity may need to be carefully optimized. The classic lithiation-borylation pathway remains a viable and powerful option, particularly for smaller-scale syntheses where the handling of organolithium reagents is routine.

The choice of synthetic route will ultimately depend on the specific requirements of the research program, including scale, available starting materials, and tolerance for particular reaction conditions. As the demand for novel heterocyclic building blocks continues to grow, further advancements in catalytic C-H functionalization may offer even more efficient and selective pathways to this valuable synthetic intermediate.

References

-

PrepChem. (n.d.). Synthesis of 5-bromo-2,3-dihydro-2-methylbenzo[b]furan. Retrieved from [Link]

- Li, J., Zhao, P., & Li, R. (2021). Rhodium-Catalyzed β-Dehydroborylation of Silyl Enol Ethers: Access to Highly Functionalized Enolates. Organic Letters, 23(24), 9494–9499.

-

Wikipedia. (2023). Miyaura borylation. Retrieved from [Link]

- Li, J., Sun, J., & Zhao, W. (2022). Catalytic asymmetric isomerization/hydroboration of silyl enol ethers. Chemical Science, 13(1), 159-164.

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

- Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609.

- Wang, D., et al. (2010). Metal-Free Borylation of Arylamines. Organic Syntheses, 97, 1-11.

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC. Retrieved from [Link]

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.

- Larsen, M. A. (2018). Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. UC Berkeley.

-

Dumele, O. (n.d.). Iridium-Catalyzed Borylation. DumeleLAB. Retrieved from [Link]

- Scott, J. P., & Ghaffari, B. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol.

-

Slideshare. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Amgen. (2022). High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. Retrieved from [Link]

- Pal'chikov, V. A., & Robertson, J. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry, 50(9), 1369-1372.

- Wright, J. S. (2019).

- Scott, J. P., & Ghaffari, B. (2021). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol.

- Aldous, D. J., et al. (2006). The dihydrofuran template approach to furofuran synthesis. Organic & Biomolecular Chemistry, 4(10), 1936-1948.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]

- Google Patents. (1996). US5536851A - Preparation of 2,3-dihydrofurans.

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity [escholarship.org]

- 3. dumelelab.com [dumelelab.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]

An In-Depth Technical Guide to 2,3-Dihydro-5-furylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-5-furylboronic acid is a heterocyclic organoboron compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Its structural motif, featuring a dihydrofuran ring coupled with a boronic acid functional group, presents a unique combination of electronic properties and synthetic versatility. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its preparation and key reactions, and insights into its applications, serving as a vital resource for researchers engaged in drug discovery and development.

Boronic acids, in general, are recognized for their stability, low toxicity, and diverse reactivity, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The incorporation of the dihydrofuran moiety introduces specific steric and electronic characteristics that can influence molecular interactions and pharmacokinetic properties, making it a valuable building block in the design of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BO₃ | [2] |

| Molecular Weight | 113.91 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | Not experimentally determined. Estimated to be in the range of 130-150 °C, based on similar furanboronic acid derivatives. For example, 3-furanylboronic acid has a melting point of 139-144 °C. | |

| Solubility | Expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, and acetone, and limited solubility in nonpolar solvents like hexanes. Phenylboronic acid, a related compound, shows good solubility in ethers and ketones. | [3] |

| pKa | Not experimentally determined. Estimated to be in the range of 8.5 - 9.5 in aqueous media, similar to phenylboronic acid. The pKa is influenced by solvent and substitution. | [4][5] |

Stability and Storage:

This compound, like many boronic acids, is a stable compound under standard laboratory conditions. It should be stored in a cool, dry place away from moisture and strong oxidizing agents.[6] Boronic acids have a propensity to form cyclic anhydrides (boroxines) upon dehydration, which can sometimes affect reactivity. It is advisable to store the compound under an inert atmosphere if intended for long-term storage or for use in highly sensitive reactions.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted):

-

δ ~2.8-3.0 ppm (t, 2H): Protons at the C3 position of the dihydrofuran ring.

-

δ ~4.4-4.6 ppm (t, 2H): Protons at the C2 position of the dihydrofuran ring.

-

δ ~6.5-6.7 ppm (s, 1H): Vinylic proton at the C4 position.

-

δ ~7.0-8.0 ppm (br s, 2H): Protons of the B(OH)₂ group, often broad and may exchange with D₂O.

¹³C NMR Spectroscopy (Predicted):

-

δ ~30-35 ppm: C3 of the dihydrofuran ring.

-

δ ~70-75 ppm: C2 of the dihydrofuran ring.

-

δ ~110-115 ppm: C4 of the dihydrofuran ring.

-

δ ~155-160 ppm: C5 of the dihydrofuran ring (carbon attached to boron). The signal for the carbon attached to boron can be broad due to quadrupolar relaxation from the boron nucleus.[7]

¹¹B NMR Spectroscopy:

The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. For this compound, a single broad resonance is expected in the range of δ 28-33 ppm , which is characteristic of a trigonal planar (sp²) boron center in an arylboronic acid.[2][8]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the key functional groups:

-

~3300-3200 cm⁻¹ (broad): O-H stretching of the boronic acid group.

-

~1350-1310 cm⁻¹: B-O stretching.

-

~1650-1600 cm⁻¹: C=C stretching of the dihydrofuran ring.

-

~1200-1000 cm⁻¹: C-O stretching of the ether linkage.

Synthesis of this compound

While various methods exist for the de novo synthesis of boronic acids, a practical and reliable approach for obtaining this compound is through the deprotection of its commercially available pinacol ester.[9][10] The pinacol protecting group enhances stability and facilitates purification of the boronic acid precursor.

Experimental Protocol: Deprotection of this compound Pinacol Ester

This two-step protocol involves transesterification with diethanolamine followed by mild acidic hydrolysis, which is often effective for deprotecting boronate esters while tolerating various functional groups.[7]

Step 1: Transesterification with Diethanolamine

Figure 1: Workflow for the transesterification step.

-

To a solution of this compound pinacol ester (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF) or diethyl ether, add diethanolamine (1.1 eq).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

The formation of the diethanolamine-boronate adduct may result in the precipitation of a white solid.

-

The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., hexanes), and dried under vacuum.

Step 2: Hydrolysis to the Boronic Acid

Figure 2: Workflow for the hydrolysis step.

-

Suspend the diethanolamine-boronate adduct in an organic solvent such as ethyl acetate.

-

Add an aqueous solution of a mild acid (e.g., 1M HCl) and stir vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Key Applications in Organic Synthesis

The primary application of this compound in organic synthesis is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.[8]

The Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. The specific conditions, including the choice of palladium catalyst, ligand, base, and solvent, may require optimization for different substrates.

-

To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of dioxane and water or toluene and ethanol.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion

This compound stands as a valuable and versatile building block for organic chemists, particularly those engaged in the synthesis of biologically active molecules. Its unique structural features and its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an attractive reagent for the construction of novel molecular architectures. This guide has provided a detailed overview of its physical and chemical properties, practical synthetic protocols, and key applications, aiming to equip researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the strategic application of such specialized building blocks will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Furan-3-boronic acid. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

- Roy, A. R., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access, 13(12), 1515–1517.

-

ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values for boronic acids 1-7. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 2-Furoic Acid - bmse000330 - Data. Retrieved from [Link]

- Taylor, M. S., & Smith, B. D. (2018).

- Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]

- MDPI. (2021).

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0047979). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from [Link]

- Serwatowski, J., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 833–845.

-

National Center for Biotechnology Information. (n.d.). 2,5-Furandicarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

- Google Patents. (n.d.). US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

-

ResearchGate. (n.d.). The IR spectrum of 7. Retrieved from [Link]

Sources

- 1. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. 2,3-二氢-5-呋喃硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound pinacol ester 97 1046812-02-5 [sigmaaldrich.com]

A Comprehensive Technical Guide to 2,3-Dihydro-5-furylboronic Acid and its Pinacol Ester Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-5-furylboronic acid and its derivatives, particularly the pinacol ester, are emerging as valuable reagents in organic synthesis. Their unique structural features make them attractive building blocks for the introduction of the dihydro-furanyl moiety into a wide range of organic molecules. This guide provides an in-depth technical overview of this compound and its more commonly utilized pinacol ester, focusing on their identification, properties, synthesis, applications in cross-coupling reactions, and essential safety and handling protocols.

Part 1: Core Identification and Physicochemical Properties

A clear distinction must be made between this compound and its pinacol ester. While the free boronic acid is commercially available, it is the pinacol ester that is more frequently encountered in research and development due to its enhanced stability.

This compound

This compound features a boronic acid functional group attached to the 5-position of a 2,3-dihydrofuran ring.

Key Identifiers:

| Identifier | Value |

| Molecular Formula | C₄H₇BO₃[1] |

| Molecular Weight | 113.91 g/mol [1] |

| Appearance | Solid[1] |

It is important to note that some suppliers provide this product for early discovery research and may not offer extensive analytical data. Researchers should be prepared to independently verify the identity and purity of the material.[1]

This compound pinacol ester

The pinacol ester is formed by the reaction of the boronic acid with pinacol, which protects the reactive boronic acid group, thereby increasing its stability and ease of handling. This is the most common form of this reagent.

Key Identifiers:

| Identifier | Value |

| CAS Number | 1046812-02-5[2][3][4] |

| Synonyms | 2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4,5-Dihydro-5-furylboronic acid pinacol ester[2][4] |

| Molecular Formula | C₁₀H₁₇BO₃[2][4] |

| Molecular Weight | 196.05 g/mol [2][4] |

| MDL Number | MFCD11656065[2][3][4] |

| Appearance | Liquid[4] |

| Density | 1.018 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.467[4] |

Part 2: Synthesis and Methodologies

The synthesis of this compound and its pinacol ester can be approached through several synthetic strategies.

General Synthesis of 2,3-Dihydrofurans

The foundational 2,3-dihydrofuran scaffold can be synthesized through various methods, including:

-

Heck Coupling: Neopentyl phosphine ligands have been shown to promote the Heck coupling of aryl bromides with 2,3-dihydrofuran.[5][6]

-

Intramolecular Hydroalkoxylation: The use of an iron catalyst can facilitate the intramolecular hydroalkoxylation of α-allenic alcohols to yield 2,3-dihydrofurans under mild conditions.[5]

-

Oxyboration: An oxyboration reaction utilizing B-O bonds as addition partners to C=C bonds can produce borylated dihydrofurans with high regioselectivity.[5]

Conversion to Boronic Acids and Esters

Once the dihydrofuran ring is formed or a suitable precursor is obtained, the boronic acid or its ester can be introduced. A modern and versatile method involves the decarboxylative borylation of carboxylic acids. This technique utilizes a nickel catalyst to replace a carboxylic acid group with a boron atom, offering a direct route from readily available starting materials.[7]

The synthesis of boronic esters from boronic acids and alcohols, such as pinacol, is typically an equilibrium process. To drive the reaction towards the formation of the ester, water is removed, often through azeotropic distillation with a Dean-Stark apparatus or by using dehydrating agents.[8]

Illustrative Synthetic Workflow:

Caption: General synthetic pathways to this compound pinacol ester.

Part 3: Applications in Organic Synthesis

The primary application of this compound pinacol ester lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[9] This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of complex molecules in various fields, including pharmaceuticals and materials science.[10]

Suzuki-Miyaura Cross-Coupling Reactions

In a typical Suzuki-Miyaura coupling, the organoboron compound (in this case, this compound pinacol ester) reacts with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction allows for the precise and efficient formation of a new carbon-carbon bond between the dihydrofuran ring and a variety of aryl, heteroaryl, or vinyl groups.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a vast array of substituted dihydrofurans, which are important structural motifs in many biologically active compounds. The reaction conditions can be tuned by varying the palladium catalyst, ligands, base, and solvent to optimize the yield and selectivity for a specific substrate combination.[11][12]

Part 4: Safety, Handling, and Storage

Proper handling and storage are crucial when working with this compound and its pinacol ester.

Hazard Identification

The pinacol ester of this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2] In case of potential inhalation, a multi-purpose combination respirator cartridge is recommended.[2]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid breathing vapors or mists.[13]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this chemical. Wash hands thoroughly after handling.[13][14]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[14]

-

Incompatibilities: Protect from moisture.[13]

Conclusion

This compound and its pinacol ester are valuable reagents for the introduction of the dihydro-furanyl moiety in organic synthesis. The pinacol ester, in particular, offers enhanced stability, making it a preferred choice for a variety of applications, most notably the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthetic routes, and safe handling procedures is essential for its effective and safe utilization in research and drug development.

References

-

This compound pinacol ester 97%. Sigma-Aldrich.

-

1046812-02-5 Cas No. | this compound, pinacol ester. Apollo Scientific.

-

This compound pinacol ester 97% 1046812-02-5. Sigma-Aldrich.

-

This compound. Sigma-Aldrich.

-

SAFETY DATA SHEET. Fisher Scientific.

-

2-Furanylboronic acid ≥ 95.0%. Sigma-Aldrich.

-

SAFETY DATA SHEET. Santa Cruz Biotechnology.

-

Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal.

-

CAS 1046812-02-5 this compound pinacol ester. BOC Sciences.

-

Safety Data Sheet. Fluorochem.

-

Furan-3-boronic acid. PubChem.

-

Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery & Development.

-

Synthesis of 2,5-Dihydrofurans. Organic Chemistry Portal.

-

Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. SpringerLink.

-

Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI.

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum.

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.

-

Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC.

Sources

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound pinacol ester 97 1046812-02-5 [sigmaaldrich.com]

- 3. 1046812-02-5 Cas No. | this compound, pinacol ester | Apollo [store.apolloscientific.co.uk]

- 4. 2,3-二氢-5-呋喃硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,3-Dihydrofuran synthesis [organic-chemistry.org]

- 6. 2,5-Dihydrofuran synthesis [organic-chemistry.org]

- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 8. sciforum.net [sciforum.net]

- 9. 2-呋喃硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.pt [fishersci.pt]

Navigating Heterocyclic Scaffolds: A Technical Guide to the Commercial Landscape and Application of 2,3-Dihydro-5-furylboronic Acid

Introduction: The Ascendancy of Boronic Acids in Modern Synthesis

In the landscape of contemporary organic chemistry, boronic acids and their derivatives have established themselves as indispensable tools for the construction of complex molecular architectures. Their versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has revolutionized the formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research.[1][2] This guide provides an in-depth technical overview of a valuable heterocyclic building block, 2,3-Dihydro-5-furylboronic acid, with a focus on its commercial availability, practical application, and the scientific principles underpinning its use. As researchers and drug development professionals, a thorough understanding of this reagent's characteristics is paramount for its effective integration into synthetic workflows.

Deconstructing the Reagent: this compound and its Pinacol Ester

A critical initial observation for any scientist seeking to procure this compound is that it is overwhelmingly supplied commercially as its pinacol ester derivative, 2-(4,5-Dihydrofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This formulation is not a matter of convenience but a strategic choice rooted in chemical stability.

The Rationale for the Pinacol Ester: Enhancing Stability and Handling

Boronic acids are known to be susceptible to dehydration, which leads to the formation of cyclic trimers known as boroxines.[3] This process can result in inconsistent reactivity and complicates accurate stoichiometry in reactions. The formation of a boronate ester with a diol, such as pinacol, effectively "protects" the boronic acid functionality. The resulting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system shields the boron atom, rendering the compound less prone to degradation.[3] This enhanced stability translates to several practical advantages for the research scientist:

-

Extended Shelf-Life: Pinacol esters can be stored for longer durations without significant decomposition, ensuring the integrity of the reagent over time.[3]

-

Simplified Handling: They exhibit reduced sensitivity to air and moisture compared to their free boronic acid counterparts, streamlining the weighing and dispensing processes.[3]

-

Improved Reaction Consistency: The stable nature of the pinacol ester leads to more reproducible outcomes in synthetic transformations.

While the free this compound is listed by some suppliers, it often comes with the caveat of being sold "as-is," without accompanying analytical data, underscoring the preference for the more robust pinacol ester in routine synthetic applications.[4]

Commercial Availability: A Snapshot for the Procurement Professional

For researchers planning their synthetic campaigns, a clear understanding of the commercial landscape is essential. This compound pinacol ester is readily available from several major chemical suppliers. The following table summarizes key information from prominent vendors.

| Supplier | Product Name | CAS Number | Purity | Typical Formulation |

| Sigma-Aldrich | This compound pinacol ester | 1046812-02-5 | 97% | Liquid[5] |

| Apollo Scientific | This compound, pinacol ester | 1046812-02-5 | 98% | Not specified |

| BOC Sciences | This compound pinacol ester | 1046812-02-5 | Inquire | Not specified |

| US Biological | This compound pinacol ester | 1046812-02-5 | Highly Purified | Not specified[6] |

Key Properties:

-

Molecular Formula: C₁₀H₁₇BO₃[5]

-

Molecular Weight: 196.05 g/mol [5]

-

Appearance: Liquid[5]

-

Storage Temperature: 2-8°C[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound pinacol ester lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the formation of a C-C bond between the dihydrofuran ring and a variety of aryl or vinyl halides or triflates.[1][2]

Mechanism of Action: A Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A simplified representation of this mechanism is illustrated below.

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).

-

Transmetalation: The organic group from the boronic ester (R³) is transferred to the palladium center, displacing the halide. This step is often facilitated by a base.

-

Reductive Elimination: The two organic fragments (R¹ and R³) are coupled and eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: A Self-Validating System

The following is a representative, field-proven protocol for a Suzuki-Miyaura coupling reaction using this compound pinacol ester. The inclusion of internal standards and control experiments can serve as a self-validating system to ensure the integrity of the results.

Materials:

-

This compound pinacol ester

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound pinacol ester (1.2 eq), and the base (2.0-3.0 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Significance in Medicinal Chemistry and Drug Discovery

The 2,3-dihydrofuran motif is a valuable scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The ability to readily introduce this heterocycle via robust C-C bond-forming reactions makes this compound pinacol ester a significant building block for drug discovery programs. Boronic acids and their derivatives have seen a surge in interest in medicinal chemistry, not only as synthetic intermediates but also as pharmacologically active compounds themselves.[7][8] The introduction of a boronic acid group can alter the selectivity, physicochemical properties, and pharmacokinetic profiles of bioactive molecules.[8] While specific drug candidates derived from this particular building block are proprietary, its application in the synthesis of compounds for treating cancer and cardiovascular diseases has been noted.

Quality Control and Characterization

For any synthetic reagent, rigorous quality control is essential. The purity and identity of this compound pinacol ester can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. The characteristic signals for the pinacol methyl groups (a singlet around 1.3 ppm) and the protons of the dihydrofuran ring are key diagnostic features.[9][10]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the material.

It is imperative for researchers to either obtain a Certificate of Analysis (CoA) from the supplier or perform these analytical checks in-house to ensure the quality of the reagent before use.

Conclusion: A Versatile Tool for the Modern Chemist

This compound, primarily available and utilized as its pinacol ester, represents a powerful and versatile building block for organic synthesis. Its enhanced stability and reliable performance in Suzuki-Miyaura cross-coupling reactions make it an attractive choice for introducing the 2,3-dihydrofuran moiety into complex molecules. For researchers in drug discovery and materials science, a solid understanding of the commercial availability, practical handling, and synthetic application of this reagent is crucial for accelerating innovation. As the demand for novel heterocyclic compounds continues to grow, the importance of well-characterized and readily accessible building blocks like this compound pinacol ester will undoubtedly increase.

References

-

Order of thermodynamic stability of representative boronic esters. (2021). ResearchGate. [Link]

-

This compound suppliers USA. (n.d.). Chemicals.co.uk. [Link]

-

Supporting Information for "A general and efficient method for the synthesis of arylboronic acid pinacol esters". (n.d.). The Royal Society of Chemistry. [Link]

-

Supporting Information for "Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters". (n.d.). The Royal Society of Chemistry. [Link]

-

This compound pinacol ester. (n.d.). Chem-Space. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2014). National Institutes of Health. [Link]

-

Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. (2020). Organic Syntheses. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (n.d.). eScholarship.org. [Link]

-

Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. (2021). MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC - PubMed Central. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules?. (2021). ChemRxiv. [Link]

-

Recent developments in the medicinal chemistry of single boron atom-containing compounds. (2020). PMC - NIH. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound pinacol ester 97 1046812-02-5 [sigmaaldrich.com]

- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

Introduction: The Versatility of a Heterocyclic Building Block

An In-Depth Technical Guide to the Reactivity Profile of 2,3-Dihydro-5-furylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound and its derivatives, such as the commonly used pinacol ester, are valuable heterocyclic building blocks in modern synthetic chemistry. Their utility is particularly pronounced in the field of medicinal chemistry and drug discovery, where the dihydrofuran motif serves as a key structural component in a variety of biologically active molecules.[1] Boronic acids, first synthesized in 1860, have become indispensable tools due to their versatile reactivity, general stability, and relatively low toxicity.[2] This guide provides a detailed exploration of the reactivity profile of this compound, focusing on its application in cornerstone cross-coupling reactions that enable the efficient construction of complex molecular architectures.

The core value of this reagent lies in its ability to participate in highly reliable and versatile bond-forming reactions, primarily the palladium-catalyzed Suzuki-Miyaura coupling for C-C bonds and the copper-catalyzed Chan-Lam coupling for C-N and C-O bonds. Understanding the nuances of its reactivity, stability, and optimal reaction conditions is paramount for its effective deployment in multi-step synthesis.

Physicochemical Properties

A clear understanding of the physical properties of the boronic acid and its common surrogate, the pinacol ester, is essential for proper handling and application.

| Property | This compound | This compound pinacol ester |

| CAS Number | Not explicitly available | 1046812-02-5[3] |

| Molecular Formula | C₄H₇BO₃ | C₁₀H₁₇BO₃[3] |

| Molecular Weight | 113.91 g/mol | 196.05 g/mol [3] |

| Physical Form | Solid | Colorless to tan liquid |

| Density | Not available | 1.018 g/mL at 25 °C |

| Storage | Store under inert gas | 2-8°C |

Section 1: Stability, Handling, and the Role of Protective Groups

While boronic acids are generally considered stable reagents, certain classes, including some heterocyclic derivatives, can be susceptible to decomposition pathways like protodeboronation, oxidation, and polymerization.[4] This instability can compromise both benchtop storage and reaction efficiency, particularly in couplings involving slow-reacting partners or harsh conditions.[4]

Key Considerations:

-

Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced by a C-H bond, accelerated by heat or the presence of base.

-

Oxidative Instability: At physiological pH, some boronic acids can be oxidized by reactive oxygen species at rates comparable to thiols, a significant challenge in biological applications.[5]

-

Trimerization: Boronic acids can reversibly form cyclic anhydride trimers, known as boroxines, through dehydration. This can affect stoichiometry and reactivity.

To mitigate these stability issues, two main strategies are employed:

-

Pinacol Esters: this compound is most commonly supplied and used as its pinacol ester derivative.[3] Boronic esters are generally more robust, less prone to dehydration-trimerization, and often exhibit improved solubility in organic solvents and compatibility with chromatography.

-

MIDA Boronates: For particularly unstable boronic acids, N-methyliminodiacetic acid (MIDA) can be used as a protecting group. MIDA boronates are exceptionally stable, crystalline solids that are unreactive under standard cross-coupling conditions.[4] They are designed for "slow release," where the active boronic acid is generated in situ under mild aqueous basic conditions, maintaining a low, steady concentration that favors the desired cross-coupling over decomposition.[4] This strategy is highly effective for challenging substrates like 2-heterocyclic boronic acids.[4]

Section 2: Core Reactivity I: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a carbon-carbon bond with a wide range of aryl, heteroaryl, or vinyl halides and triflates.[6] This transformation is a cornerstone of modern organic synthesis due to its high functional group tolerance and stereospecificity.[7]

The Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[6][7] The process is initiated by the oxidative addition of an organohalide to a Pd(0) complex. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst Selection: The Advantage of Precatalysts

Modern Suzuki-Miyaura couplings frequently employ sophisticated palladium precatalysts, which offer superior activity, stability, and ease of handling compared to traditional Pd(0) sources. For substrates like this compound, second-generation Buchwald precatalysts are particularly effective.

-

XPhos Pd G2: This catalyst is highly regarded for its efficacy in coupling sterically hindered or electronically challenging substrates.[8] It readily forms the active monoligated Pd(0) species in situ, which is instrumental in driving reactions to high conversion, even at low catalyst loadings.[9][10] The bulky, electron-rich XPhos ligand facilitates both the oxidative addition and the final reductive elimination steps.[11]

Reaction Parameters: A Self-Validating System

The choice of base and solvent is critical for a successful Suzuki-Miyaura coupling. The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates transmetalation.

| Component | Recommended Reagents | Rationale & Expertise |

| Palladium Precatalyst | XPhos Pd G2, Pd(dppf)Cl₂ | XPhos Pd G2 is highly active for heteroaryl couplings.[8][9] Pd(dppf)Cl₂ is a robust, general-purpose catalyst. |

| Ligand | XPhos (if not using a precatalyst) | Bulky, electron-rich phosphine ligands stabilize the Pd center and promote key steps in the catalytic cycle.[11] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Carbonates and phosphates are effective bases that are strong enough to form the boronate complex without promoting significant substrate decomposition.[11] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF | A mixture of an organic solvent with water is typically required to dissolve both the organic starting materials and the inorganic base.[9] |

| Temperature | 60-100 °C | Heating is generally required to drive the reaction to completion, with the specific temperature depending on the reactivity of the halide.[11] |

Section 3: Core Reactivity II: Copper-Catalyzed Chan-Lam Coupling

While the Suzuki reaction builds C-C bonds, the Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming carbon-heteroatom bonds, specifically C-N and C-O linkages.[12] This reaction couples a boronic acid with an amine or alcohol and is catalyzed by copper complexes.[13]

Key Advantages over Palladium-Catalyzed Amination

The Chan-Lam coupling offers distinct advantages over the analogous palladium-catalyzed Buchwald-Hartwig amination:[14][15]

-

Milder Conditions: Reactions can often be run at room temperature.[12]

-

Air Tolerance: Unlike many palladium-catalyzed reactions that require stringent inert atmospheres, the Chan-Lam coupling can be conducted open to the air, as O₂ can act as the terminal oxidant to regenerate the active Cu(II) catalyst.[13][16]

-

Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.[16]

The Catalytic Cycle

The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki reaction. However, a plausible pathway involves the formation of a copper(III) intermediate that undergoes reductive elimination.

Caption: A plausible catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.

Reaction Parameters

The Chan-Lam reaction typically employs a simple copper(II) salt, a base, and often a ligand to facilitate the coupling.

| Component | Recommended Reagents | Rationale & Expertise |

| Copper Source | Cu(OAc)₂, CuO | Copper(II) acetate is the most common and effective catalyst.[13] |

| Base | Pyridine, Et₃N, DMAP | An organic base is often used to deprotonate the nucleophile (amine/alcohol) and can also serve as a ligand for the copper center.[12] |

| Solvent | CH₂Cl₂, Toluene, MeOH | Aprotic solvents are common, though the reaction can be tolerant of various solvent types. |

| Atmosphere | Air (O₂) | Oxygen from the air often serves as the terminal oxidant to regenerate the Cu(II) catalyst, simplifying the experimental setup.[13] |

Section 4: Experimental Protocols

The following protocols are representative methodologies for the application of this compound derivatives in key cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound pinacol ester with an Aryl Bromide

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Expertise Note: The use of a pre-catalyst like XPhos Pd G2 simplifies the setup and provides more reproducible results than generating the active catalyst from a ligand and a palladium source separately.[8][11] Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Chan-Lam N-Arylation with an Aniline Derivative

Caption: Step-by-step workflow for a Chan-Lam N-arylation experiment.

Expertise Note: The reaction is performed open to air, which is a significant practical advantage.[16] The pyridine serves as both a base to activate the amine and a ligand to stabilize the copper catalyst.[12] Filtration through a pad of Celite is an effective method to remove the insoluble copper salts post-reaction.

Section 5: Applications and Future Outlook

The incorporation of boronic acids into drug discovery pipelines has seen a dramatic increase, with several FDA-approved drugs containing this functionality.[17][18] While this compound is primarily a synthetic intermediate, the structures it helps create are of significant interest. The dihydrofuran ring is a privileged scaffold found in numerous natural products and pharmaceuticals, valued for its stereochemical possibilities and its ability to act as a bioisostere for other functionalities. The efficient C-C and C-heteroatom bond-forming reactions described herein provide drug development professionals with a reliable toolkit for rapidly generating libraries of complex molecules for biological screening, accelerating the discovery of new therapeutic agents.

References

- NINGBO INNO PHARMCHEM CO.,LTD. XPhos Pd G2: Your Key to Efficient Cross-Coupling Reactions.

- Savitha, B., Reddy, E. K., Parthasarathi, D., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707.

- PubMed. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading.

- Billingsley, K. L., & Buchwald, S. L. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Journal of Organic Chemistry, 77(18), 7835-7845.

- BOC Sciences. This compound pinacol ester.

- Organic Chemistry Portal. Chan-Lam Coupling.

- Wikipedia. Chan–Lam coupling.

- Wikipedia. Buchwald–Hartwig amination.

- Sneed, B., et al. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.

- Alfa Chemistry. Chan-Lam Coupling.

- Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reagents.

- Sigma-Aldrich. This compound pinacol ester 97.

- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.

- Sigma-Aldrich. This compound pinacol ester 97 1046812-02-5.

- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery.

- Sigma-Aldrich. 2-Furanylboronic acid.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Sigma-Aldrich. This compound.

- Ferreira, R. J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5375.

- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2018258118.

- Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(41), 14625-14627.

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Available at: [Link]

- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nbinno.com [nbinno.com]

- 9. nasc.ac.in [nasc.ac.in]

- 10. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 13. Chan-Lam Coupling [organic-chemistry.org]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]